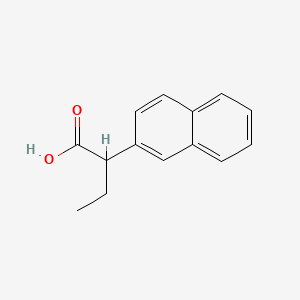

alpha-Ethyl-2-naphthaleneacetic acid

Description

Structure

3D Structure

Properties

CAS No. |

15410-83-0 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-naphthalen-2-ylbutanoic acid |

InChI |

InChI=1S/C14H14O2/c1-2-13(14(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16) |

InChI Key |

BKYOHEHDQWPGOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Advanced Synthesis Routes for alpha-Ethyl-2-naphthaleneacetic acid

The construction of the this compound molecule can be achieved through multi-step pathways that build upon the naphthalene (B1677914) framework.

While direct synthesis routes for this compound are not extensively detailed in readily available literature, a plausible and common pathway involves the α-alkylation of a 2-naphthaleneacetic acid derivative. A representative synthetic approach would begin with the esterification of 2-naphthaleneacetic acid to protect the carboxylic acid group. The resulting ester, such as ethyl 2-naphthaleneacetate, can then be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate an enolate. This enolate is a potent nucleophile that can subsequently react with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethyl group at the alpha position. The final step involves the hydrolysis of the ester group, typically under acidic or basic conditions, to yield the desired this compound.

Key chemicals involved in this proposed pathway are fundamental reagents in organic synthesis.

| Precursor/Reagent | Role in Synthesis |

| 2-Naphthaleneacetic acid | Starting material containing the core naphthaleneacetic acid structure. |

| Ethanol | Reactant for esterification to protect the carboxylic acid. |

| Strong Acid Catalyst (e.g., H₂SO₄) | Catalyst for the esterification reaction. |

| Lithium Diisopropylamide (LDA) | Strong base used to deprotonate the α-carbon, forming an enolate. |

| Ethyl Iodide (or Ethyl Bromide) | Electrophile that provides the ethyl group for the α-alkylation step. |

| Water / Acid or Base | Used for the final hydrolysis of the ester to the carboxylic acid. |

Achieving high yield and purity in the synthesis of this compound requires careful control over reaction conditions. The enolate formation step is critical and is typically performed at low temperatures, such as -78 °C, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. The slow addition of the ethylating agent to the enolate solution is crucial to maximize the desired alkylation and minimize side products. Purification of the final product often involves techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts, ensuring high purity.

The alpha-carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Stereoselective synthesis aims to produce a single enantiomer preferentially. An effective method for achieving this is through enantioselective phase-transfer catalysis. frontiersin.orgresearchgate.net In this approach, the α-alkylation of a suitable precursor is performed in the presence of a chiral phase-transfer catalyst. frontiersin.org These catalysts, often complex quaternary ammonium (B1175870) salts derived from cinchona alkaloids or featuring binaphthyl structures, create a chiral environment around the enolate, directing the incoming ethyl group to one face of the molecule over the other. frontiersin.orgresearchgate.net This strategy can lead to high chemical yields and excellent enantioselectivities, providing access to optically active this compound. frontiersin.org

Derivatization Strategies for Novel Analogs

The carboxylic acid functional group of this compound is a prime site for chemical modification, enabling the creation of diverse analogs with potentially new properties.

Esterification is a common derivatization strategy. The carboxylic acid can be converted to various esters by reacting it with an alcohol in the presence of an acid catalyst. The ethyl ester, for instance, can be prepared by reacting the acid with ethanol. orgsyn.orgnih.gov A modified Arndt-Eistert reaction represents another route to ester formation. orgsyn.org

Salt formation is another straightforward modification. As a carboxylic acid, the compound readily reacts with bases to form salts. Treatment with inorganic bases like sodium hydroxide (B78521) or potassium hydroxide yields the corresponding sodium or potassium carboxylate salts. bcpcpesticidecompendium.org Amine bases, such as triethylamine (B128534) or ammonia, can be used to form ammonium salts. orgsyn.orgbcpcpesticidecompendium.org These salt forms often exhibit different solubility profiles compared to the parent acid.

| Derivative Type | Example Compound Name | Reagents |

| Ester | Ethyl alpha-ethyl-2-naphthaleneacetate | Ethanol, Acid Catalyst |

| Sodium Salt | Sodium alpha-ethyl-2-naphthaleneacetate | Sodium Hydroxide |

| Potassium Salt | Potassium alpha-ethyl-2-naphthaleneacetate | Potassium Hydroxide |

| Ammonium Salt | Ammonium alpha-ethyl-2-naphthaleneacetate | Ammonia |

To create novel analogs, this compound can be chemically linked, or conjugated, to biological molecules like amino acids and sugars. The carboxylic acid group can be activated, for example, using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and then reacted with the amino group of an amino acid (such as glycine (B1666218) or phenylalanine) to form a stable amide bond. researchgate.netnih.gov This creates a new molecule that combines the features of the naphthaleneacetic acid core with a specific amino acid. researchgate.net

Similarly, conjugation to glucose is possible. Research on the parent compound, naphthaleneacetic acid, has shown that it can form conjugates like naphthaleneacetic acid-glucose (NAGlu). nih.govnih.govresearchgate.net This typically involves forming an ester linkage between the carboxylic acid of the naphthalene derivative and one of the hydroxyl groups on the glucose molecule.

| Conjugate Type | Example Linkage | Biological Molecule |

| Amino Acid Conjugate | Amide Bond | Glycine, Aspartic Acid, Phenylalanine. researchgate.netnih.govnih.gov |

| Sugar Conjugate | Ester Bond | Glucose. nih.govnih.gov |

Exploration of Structure-Activity Relationships through Derivatization

The exploration of structure-activity relationships (SAR) for α-Ethyl-2-naphthaleneacetic acid, a member of the 2-arylpropionic acid class of compounds, involves systematic chemical modifications to understand how different parts of the molecule contribute to its biological activity. While direct and extensive research specifically on the derivatization of α-Ethyl-2-naphthaleneacetic acid is not widely published, valuable insights can be drawn from the well-established SAR of the broader class of 2-arylpropionic acids, and more specifically from its close structural analog, Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid). gpatindia.comnih.govhumanjournals.com

The core structure of α-Ethyl-2-naphthaleneacetic acid consists of a naphthalene ring, a propionic acid side chain, and an ethyl group at the alpha position of the acid. Derivatization studies in this chemical space typically focus on modifications of these three key components to probe their influence on pharmacological effects.

Key Areas of Derivatization:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a critical feature for the activity of many 2-arylpropionic acids. dovepress.com Derivatization at this site often involves the formation of esters, amides, and other bioisosteric replacements to investigate the necessity of the free carboxyl group for receptor interaction and to potentially modify physicochemical properties like solubility and membrane permeability. For instance, various amide and amino acid derivatives of Naproxen have been synthesized and evaluated for their anti-inflammatory activity. dovepress.comnih.gov

Alterations of the α-Alkyl Group: The nature of the substituent at the alpha-position of the acetic acid side chain is known to influence potency. In the case of α-Ethyl-2-naphthaleneacetic acid, this is an ethyl group. Comparative studies with related compounds, such as Naproxen (which has a methyl group at this position), indicate that the size and stereochemistry of this alkyl group are important for activity. gpatindia.comnih.gov It is established that for most 2-arylpropionic acids, the (S)-enantiomer possesses the majority of the desired biological activity. gpatindia.comnih.gov

Substitution on the Naphthalene Ring: The aromatic naphthalene ring system provides a large, lipophilic scaffold that can be substituted at various positions. Modifications on the ring, such as the introduction of small lipophilic groups, can significantly impact activity. In the case of Naproxen, the methoxy (B1213986) group at the 6-position is a key feature for its potent anti-inflammatory effects. gpatindia.com Similar positional substitutions on the naphthalene ring of α-Ethyl-2-naphthaleneacetic acid would be a logical step in exploring its SAR.

Table of Potential Derivatives and Expected Activity Modulation

The following interactive table outlines potential derivatives of α-Ethyl-2-naphthaleneacetic acid and the hypothesized impact on biological activity, based on established SAR principles for the 2-arylpropionic acid class.

| Parent Compound | Derivative Type | Modification | Expected Impact on Activity | Rationale |

| α-Ethyl-2-naphthaleneacetic acid | Ester | Methyl Ester | Potentially reduced in vitro activity, may act as a prodrug | Masking the free carboxylic acid can decrease direct receptor binding but may improve bioavailability. dovepress.com |

| α-Ethyl-2-naphthaleneacetic acid | Amide | Simple Amide (e.g., with ammonia) | Likely reduced or altered activity | The acidic proton of the carboxyl group is often crucial for interaction with biological targets. dovepress.com |

| α-Ethyl-2-naphthaleneacetic acid | Amino Acid Conjugate | Glycine Conjugate | Variable; could enhance or decrease activity, may alter selectivity | Amino acid conjugation can affect solubility, transport, and receptor interaction. nih.gov |

| α-Ethyl-2-naphthaleneacetic acid | Naphthalene Ring Substituted | 6-Methoxy Derivative | Potentially increased anti-inflammatory activity | Drawing parallels with Naproxen, a methoxy group at the 6-position is associated with high potency. gpatindia.com |

| α-Ethyl-2-naphthaleneacetic acid | α-Alkyl Group Variation | (S)-enantiomer | Expected to be the more active enantiomer | For 2-arylpropionic acids, biological activity predominantly resides in the (S)-isomer. gpatindia.comnih.gov |

| α-Ethyl-2-naphthaleneacetic acid | α-Alkyl Group Variation | (R)-enantiomer | Expected to be less active or inactive | The stereochemistry at the alpha-carbon is critical for fitting into the active site of target enzymes. nih.gov |

Research Findings from Related Compounds:

Studies on Naproxen derivatives have shown that conversion of the carboxyl group into thiourea (B124793) moieties can produce derivatives with significant anti-inflammatory activity. nih.gov For example, thiourea derivatives of Naproxen with certain aromatic amines have demonstrated a higher percentage of paw edema reduction in animal models compared to Naproxen itself. nih.gov Furthermore, the synthesis of Naproxen derivatives with substituted 1,2,4-triazole (B32235) rings has yielded compounds with significant anti-inflammatory activity, in some cases without the common ulcerogenic side effects associated with this class of drugs. nih.gov

Molecular and Cellular Mechanisms of Action in Plant Systems

Auxin Receptor Interactions and Binding Affinities

There is currently no scientific literature available that details the specific interactions and binding affinities of alpha-Ethyl-2-naphthaleneacetic acid with auxin receptors in plant systems. Research on the binding kinetics and receptor specificity of this particular compound has not been published.

Intracellular Signal Transduction Pathways Mediated by this compound

Specific intracellular signal transduction pathways in plants that are mediated by this compound have not been elucidated in published research. The downstream signaling cascades, including the roles of secondary messengers and protein kinases activated by this compound, remain uninvestigated.

Influence on Cellular Processes

The specific influence of this compound on the dynamics of cell elongation in plant tissues has not been documented in scientific literature.

There is no available research data on the role of this compound in the control of cell division in plants.

The effects of this compound on cell differentiation processes in plants have not been a subject of published scientific investigation.

Data Tables

Due to the absence of specific research data for this compound, no data tables can be generated.

Interactions with Other Phytohormone Pathways

As a synthetic auxin, this compound's function in plant systems is intricately connected with other phytohormone signaling pathways. The final physiological response of the plant to this compound is often the result of a complex web of synergistic, antagonistic, and additive interactions with other hormones. This section explores the molecular and cellular crosstalk between this synthetic auxin and the ethylene and gibberellic acid pathways. Given the limited direct research on this compound, the mechanisms described are primarily based on studies of the closely related and extensively researched synthetic auxin, 1-naphthaleneacetic acid (NAA).

Crosstalk Mechanisms with Ethylene Production

The interaction between auxins and ethylene is a well-documented and crucial aspect of plant development, with reciprocal regulation occurring at the level of biosynthesis and signaling. nih.govfrontiersin.org Synthetic auxins like NAA are known to stimulate the production of ethylene. researchgate.net

The primary mechanism by which auxins induce ethylene biosynthesis is through the transcriptional activation of genes encoding ACC synthase (ACS), the rate-limiting enzyme in the ethylene production pathway. frontiersin.orgresearchgate.net This upregulation leads to an increased synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene. This auxin-induced ethylene production can influence a variety of developmental processes, including root elongation, root hair development, and apical hook formation. nih.gov

Conversely, ethylene can also modulate auxin homeostasis and transport, creating a complex feedback loop. nih.gov For instance, ethylene can upregulate the expression of auxin influx carriers, promoting the accumulation of auxin in specific tissues. researchgate.net This interplay ensures a fine-tuning of growth responses. nih.gov

However, the relationship is not always one of direct mediation for all cellular processes. Research on NAA has shown that while it induces ethylene production, the metabolic inactivation of NAA through conjugation with aspartic acid is not mediated by ethylene. nih.govnih.gov Studies using ethylene synthesis inhibitors or applying ethylene externally did not alter the rate of NAA conjugation, indicating that this specific metabolic process occurs independently of the ethylene pathway. nih.govresearchgate.net

Research on 'Delicious' apples has provided specific insights into how NAA affects genes related to ethylene biosynthesis during fruit abscission and ripening. Application of NAA was found to increase ethylene production and accelerate fruit softening. researchgate.net This was correlated with an increased expression of key ethylene biosynthesis genes. researchgate.net

| Gene | Function | Effect of NAA Application in Apple Fruit Cortex |

|---|---|---|

| MdACS1 | ACC Synthase (Ethylene Biosynthesis) | Increased Expression researchgate.net |

| MdACO1 | ACC Oxidase (Ethylene Biosynthesis) | Increased Expression researchgate.net |

| MdERS1 | Ethylene Receptor | Increased Expression researchgate.net |

| MdPG1 | Polygalacturonase (Cell Wall Degradation) | Increased Expression researchgate.net |

Synergistic and Antagonistic Effects with Gibberellic Acid

Auxins and gibberellins (GAs) frequently exhibit synergistic interactions, jointly regulating several aspects of plant growth and development, most notably stem elongation and fruit development. scielo.br The combined action of these two hormones often produces a greater effect than the sum of their individual applications.

One of the key mechanisms underlying this synergy is the influence of auxin on GA biosynthesis. Auxin can induce the expression of genes encoding key enzymes in the GA production pathway, such as GA20-oxidase and GA3-oxidase. nih.gov This leads to an increase in the levels of bioactive GAs, which then promote cell expansion and division. For example, studies have shown that NAA, when paired with gibberellic acid, can significantly increase the formation of cellulose fibers in plants. wikipedia.org

Numerous studies across various plant species have demonstrated the practical outcomes of this synergy.

Tomato: In tomato plants, the application of both NAA and GA3 significantly increased plant height, the number of branches, the number of fruits per plant, and average fruit weight. ijcmas.com

While synergy is common, antagonistic interactions or context-dependent effects can also occur. The final physiological outcome depends on the specific plant tissue, developmental stage, and the relative concentrations of the hormones. In rice, for instance, the application of NAA and GA3 was found to increase the number of spikelets per panicle, a synergistic effect. academicjournals.org However, high concentrations of GA3 led to stem lodging (bending), which negatively impacted the final grain yield, representing an antagonistic outcome for agricultural purposes. academicjournals.org

| Plant Species | Observed Effect of Combined NAA and GA3 Application | Interaction Type | Reference |

|---|---|---|---|

| General | Increased cellulose fiber formation | Synergistic | wikipedia.org |

| Tomato (Lycopersicon esculentum) | Increased plant height, branches, and fruit yield | Synergistic | ijcmas.com |

| Wax Apple (Syzygium samarangense) | Improved fruit development and quality, reduced fruit drop | Synergistic | agrojournal.org |

| Mango (Mangifera indica) | Increased fruit set, retention, and yield | Synergistic | scialert.net |

| Rice (Oryza sativa) | Increased spikelets per panicle, but potential for lodging at high GA3 concentrations | Synergistic/Antagonistic | academicjournals.org |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating alpha-Ethyl-2-naphthaleneacetic acid from complex matrices and for its subsequent identification and quantification. The choice between liquid and gas chromatography would depend on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly probable and effective technique for the analysis of this compound due to its non-volatile nature and the presence of a chromophore in the naphthalene (B1677914) ring system, which allows for UV detection. A reversed-phase HPLC method would be the most conventional approach.

A hypothetical HPLC method could employ a C18 column, which is effective for separating nonpolar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or acetic acid to ensure the carboxylic acid group of the analyte is in its protonated form, leading to better retention and peak shape. Detection would most suitably be achieved using a UV detector, leveraging the naphthalene structure's strong absorbance in the ultraviolet region.

Table 1: Postulated HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) could also be applied to the analysis of this compound, although it would likely require a derivatization step. The carboxylic acid group makes the compound polar and non-volatile, which is not ideal for direct GC analysis. Derivatization, for instance, by esterification to form a more volatile methyl or ethyl ester, would be necessary to improve its chromatographic behavior.

Following derivatization, the resulting ester could be separated on a nonpolar or moderately polar capillary column, such as one coated with a phenyl polysiloxane stationary phase. A temperature-programmed oven would be used to ensure adequate separation from other components. Detection could be achieved using a Flame Ionization Detector (FID) or, for greater specificity and sensitivity, a Mass Spectrometer (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection and quantification, particularly in complex sample matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.

An LC-MS/MS method would likely utilize an electrospray ionization (ESI) source, operating in negative ion mode to deprotonate the carboxylic acid group of this compound. In the tandem mass spectrometer, specific precursor-to-product ion transitions could be monitored using Multiple Reaction Monitoring (MRM) for unambiguous identification and precise quantification, even at trace levels.

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of this compound.

¹H-NMR (Proton NMR) would provide detailed information about the number and types of hydrogen atoms in the molecule. The spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, the methine proton at the alpha position of the acetic acid moiety, the methylene (B1212753) and methyl protons of the ethyl group, and the acidic proton of the carboxyl group. The chemical shifts and coupling patterns of these signals would be unique to the compound's structure.

¹³C-NMR (Carbon-13 NMR) would reveal the number of different carbon environments in the molecule. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbons of the naphthalene ring, and the carbons of the ethyl group, providing further confirmation of the molecular structure.

UV-Vis Spectroscopy

UV-Vis Spectroscopy can be used for the preliminary identification and quantification of this compound. The naphthalene ring system is a strong chromophore that absorbs ultraviolet light. The UV-Vis spectrum would be expected to show characteristic absorption maxima, likely in the range of 220-300 nm, which is typical for naphthalene derivatives. While not as specific as NMR or mass spectrometry, UV-Vis spectroscopy can be a simple and rapid method for quantitative analysis, particularly when coupled with a separation technique like HPLC.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretching: The carboxylic acid functional group will produce a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules.

C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene ring are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the ethyl group and the alpha-carbon will be observed as strong bands in the 2960-2850 cm⁻¹ region.

C=O Stretching: A very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is anticipated in the range of 1725-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C Stretching: The aromatic carbon-carbon double bond stretching vibrations of the naphthalene ring will give rise to several medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching and O-H in-plane bending vibrations, which are coupled and appear as two bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions resulting from various bending and stretching vibrations (e.g., C-H bending). This part of the spectrum is unique to the molecule and is critical for distinguishing it from structurally similar compounds. For instance, out-of-plane C-H bending vibrations of the substituted naphthalene ring would appear in the 900-675 cm⁻¹ range, providing information about the substitution pattern.

The following table summarizes the predicted IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Naphthalene Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Ethyl Group | Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Naphthalene Ring | Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1300 - 1200 | Medium |

| Naphthalene Ring | C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often rapid approach for the quantification of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. While specific studies on this compound are limited, the principles applied to its parent compound, 1-naphthaleneacetic acid (NAA), are highly relevant.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed. The naphthalene moiety of the molecule is electrochemically active and can be oxidized at a suitable electrode under an applied potential. Research on NAA has shown that it undergoes an irreversible oxidation process at potentials around +1.45 V to +1.63 V in acidic media on a boron-doped diamond electrode. researchgate.net This oxidation involves the transfer of electrons and protons from the molecule. mdpi.com

To enhance the sensitivity and selectivity of detection, chemically modified electrodes are often used. For instance, a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWNT) has been shown to significantly enhance the oxidation peak current of NAA, allowing for a lower detection limit. researchgate.net The large surface area and electrocatalytic properties of nanomaterials improve the electron transfer kinetics and facilitate the accumulation of the analyte at the electrode surface. researchgate.netresearchgate.net

A typical electrochemical detection procedure involves:

Selection of a suitable working electrode: This could be a bare electrode (like GCE) or a modified electrode.

Optimization of experimental parameters: Key parameters include the pH of the supporting electrolyte, accumulation potential, and accumulation time. For NAA, acidic conditions are often preferred. researchgate.net

Measurement: Using a technique like DPV or square wave voltammetry (SWV), the peak current is measured, which is proportional to the concentration of the analyte. researchgate.net

Quantification: The concentration of the unknown sample is determined by comparing its peak current to a calibration curve prepared from standard solutions.

Electrochemical sensors provide a promising alternative to traditional chromatographic methods, offering advantages in terms of speed, cost, and potential for miniaturization and in-situ measurements. quora.com

Sample Preparation and Extraction Protocols in Plant Matrices

The analysis of this compound in plant matrices requires meticulous sample preparation to isolate the analyte from complex interfering substances such as pigments, lipids, and other endogenous compounds. researchgate.net The choice of extraction and cleanup protocol is critical for achieving accurate and reproducible results. researchgate.net Given its structural similarity to other auxins like NAA, established methods for these compounds are directly applicable. nih.govmhlw.go.jp

A primary step in the process is the homogenization of the plant tissue (e.g., leaves, fruits, stems). To prevent enzymatic degradation of the analyte, samples are often flash-frozen in liquid nitrogen immediately after collection and ground into a fine powder. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for extracting auxins from plant samples. researchgate.net The homogenized sample is extracted with an organic solvent. Common solvents include:

Acetone, often mixed with water and acidified (e.g., with hydrochloric acid), is effective for extracting NAA from fruits, vegetables, and grains. mhlw.go.jp

Methanol, particularly cold 80% methanol, is a universal extraction solvent for many phytohormones due to its high extraction efficiency. nih.gov

Chloroform has also been used, followed by back-extraction into an aqueous alkaline solution like sodium hydrogen carbonate to separate the acidic auxin from neutral and basic interferences. rsc.org

After the initial extraction, the crude extract is typically concentrated and subjected to further cleanup steps. This may involve partitioning the extract between an organic solvent (like diethyl ether) and an aqueous phase at different pH values to selectively isolate the acidic analyte. mhlw.go.jp

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration, offering advantages over LLE such as reduced solvent consumption and higher sample throughput. scioninstruments.compjoes.com The principle involves passing the crude extract through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. pjoes.com

The choice of sorbent depends on the chemical properties of the analyte and the matrix:

Reversed-phase (RP) sorbents , such as C18-bonded silica, are commonly used. The polar plant extract is loaded onto the non-polar C18 sorbent. Polar interferences are washed away with a weak solvent (e.g., water), and the analyte of interest is then eluted with a stronger, less polar solvent like methanol or acetonitrile. scioninstruments.com

Ion-exchange sorbents can also be employed. Anion-exchange sorbents (with positively charged functional groups) can retain the negatively charged carboxylate form of this compound at an appropriate pH. scioninstruments.com

A typical SPE protocol includes four steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer.

Loading: The crude plant extract is passed through the cartridge.

Washing: Interfering compounds are removed by washing the cartridge with a specific solvent that does not elute the analyte.

Elution: The retained analyte is recovered by passing a small volume of a strong elution solvent through the cartridge.

The resulting purified and concentrated extract is then ready for analysis by techniques such as HPLC or electrochemical methods. nih.gov

Comparative Studies with Other Plant Growth Regulators and Analogs

Comparative Efficacy with Natural Auxins (e.g., Indole-3-acetic acid (IAA))

The primary natural auxin in most plants is Indole-3-acetic acid (IAA). It is involved in virtually every aspect of plant growth and development, including cell division and elongation. Synthetic auxins, including naphthalene-based compounds, mimic the action of IAA but often exhibit different properties regarding stability and transport within the plant.

IAA is known to be less stable than many synthetic auxins, as it is susceptible to degradation by light and biological processes. Synthetic auxins are generally more resistant to such degradation, which can result in a more prolonged physiological response. For instance, in studies comparing IAA with the related synthetic auxin 1-Naphthaleneacetic acid (NAA), NAA often shows greater stability in growth media.

Distinction from Other Synthetic Auxins (e.g., 1-Naphthaleneacetic acid (NAA), 2-Naphthaleneacetic acid (2-NAA), 2,4-Dichlorophenoxyacetic acid)

Synthetic auxins can be broadly categorized based on their chemical structure, such as phenoxyacetic acids (e.g., 2,4-D) and naphthalene (B1677914) derivatives (e.g., NAA). These structural differences lead to distinct physiological activities. researchgate.net

1-Naphthaleneacetic acid (NAA): As a close structural analog, NAA is one of the most studied synthetic auxins. wikipedia.org It is widely used for promoting root formation on cuttings and in plant tissue culture. wikipedia.org Studies have shown that NAA stimulates cell elongation at concentrations much lower than those required to stimulate cell division. researchgate.netnih.gov

2-Naphthaleneacetic acid (2-NAA): This isomer of NAA is also known to possess auxin activity. Research on tobacco cells has indicated that both 1-NAA and 2-NAA can inhibit the activity of auxin carriers, which are responsible for transporting auxins across cell membranes. cabidigitallibrary.orgnih.gov The position of the acetic acid side chain on the naphthalene ring significantly influences the molecule's interaction with auxin transport and signaling pathways.

2,4-Dichlorophenoxyacetic acid (2,4-D): This compound is a selective herbicide that is particularly effective against broadleaf weeds. mt.gov Unlike NAA, which primarily stimulates cell elongation, 2,4-D is a potent promoter of cell division. researchgate.netnih.gov This differential effect suggests that NAA and 2,4-D may activate different auxin signaling pathways within the cell. nih.gov The mechanism of action for 2,4-D involves inducing uncontrolled, unsustainable growth that ultimately leads to plant death. mt.gov

The presence of an ethyl group in alpha-Ethyl-2-naphthaleneacetic acid distinguishes it from both 1-NAA and 2-NAA. This substitution on the side chain can affect its steric properties and, consequently, its fit into auxin-binding sites on receptor proteins. This could alter its potency, selectivity, and transport characteristics compared to its non-ethylated counterparts. However, without direct comparative research, its specific distinctions remain theoretical.

| Characteristic | Indole-3-acetic acid (IAA) | 1-Naphthaleneacetic acid (NAA) | 2,4-Dichlorophenoxyacetic acid (2,4-D) |

|---|---|---|---|

| Type | Natural Auxin | Synthetic Auxin | Synthetic Auxin |

| Primary Effect | Cell Division & Elongation | Cell Elongation > Cell Division researchgate.netnih.gov | Cell Division > Cell Elongation researchgate.netnih.gov |

| Stability | Low (light & biologically sensitive) researchgate.net | High | High researchgate.net |

| Transport | Subject to both influx and efflux carriers nih.gov | Primarily efflux carrier-mediated transport nih.gov | Primarily influx carrier-mediated transport nih.gov |

| Common Use | Baseline for research | Rooting agent, tissue culture wikipedia.org | Herbicide, tissue culture mt.gov |

Synergistic and Antagonistic Interactions in Multicomponent Systems

Plant growth and development are regulated by a complex interplay of various hormones. The effect of an exogenous auxin is often modulated by the presence and concentration of other plant growth regulators, leading to synergistic (amplified) or antagonistic (inhibitory) effects.

Synergistic Interactions:

Auxin and Cytokinin: The ratio of auxin to cytokinin is a critical determinant in plant tissue culture. A high auxin-to-cytokinin ratio generally promotes root formation, while a low ratio favors shoot development.

Auxin and Gibberellin: In some cases, auxins and gibberellins can act synergistically. For example, NAA paired with gibberellic acid has been shown to significantly increase cellulose fiber formation in plants. wikipedia.org

Antagonistic Interactions:

Auxin and Ethylene: Auxin can stimulate the production of ethylene, another plant hormone. While both can inhibit root elongation, studies suggest they do so through different pathways. icm.edu.pl High concentrations of auxin can lead to ethylene-mediated inhibitory effects.

Auxin and Abscisic Acid (ABA): ABA often acts as a growth inhibitor and can counteract the growth-promoting effects of auxins. Their interaction is crucial in regulating processes like dormancy and stress responses.

While no specific studies on the interactions of this compound with other hormones were identified, it is plausible that it would follow the general principles of auxin crosstalk. The specific outcomes of its combination with other regulators would depend on its unique affinity for auxin receptors and its metabolic stability, which could alter the hormonal balance within the plant tissues differently than other auxins. For example, jasmonic acid is known to interact with multiple hormone signaling pathways, including auxin, to balance plant growth and defense responses. frontiersin.org

Environmental Fate and Persistence in Agricultural Ecosystems Research Focus

Degradation Pathways in Soil and Water

The degradation of alpha-Ethyl-2-naphthaleneacetic acid in soil and water is governed by a combination of microbial, photochemical, and chemical processes. The primary abiotic degradation pathway for the ethyl ester is hydrolysis to 1-naphthaleneacetic acid (NAA) epa.govsmolecule.com.

The persistence of the ethyl ester is pH-dependent. In alkaline conditions (pH 9), the hydrolysis half-life is approximately 7.5 days. However, under neutral (pH 7) and acidic (pH 5) conditions, the compound is significantly more stable, with a half-life of about 266 days at pH 7 and no expected hydrolysis at pH 5 epa.gov.

Once hydrolyzed to NAA, further degradation proceeds through various pathways. The half-life of ethyl 1-naphthaleneacetate on vegetation has been measured at 12.8 hours, which is considerably shorter than that of NAA (34.2 hours), suggesting that volatilization may also be a significant dissipation route for the ester from plant surfaces epa.gov.

Interactive Data Table: Hydrolysis Half-life of Ethyl 1-naphthaleneacetate

| pH | Half-life (days) |

|---|---|

| 9 | 7.5 |

| 7 | 266 |

| 5 | No hydrolysis expected |

Data based on laboratory studies under controlled conditions.

Microbial degradation is a key process in the breakdown of naphthalene-based compounds in the environment. While specific studies on this compound are scarce, research on NAA indicates its susceptibility to microbial metabolism epa.govnih.gov. Various bacterial species, particularly from the genus Pseudomonas, are known to degrade naphthalene (B1677914) and its derivatives nih.gov.

The degradation of NAA by microorganisms typically involves the hydroxylation of the naphthalene ring, followed by ring cleavage to form intermediates that can enter central metabolic pathways nih.gov. Common metabolites identified from the microbial degradation of NAA include 1-naphthoic acid epa.gov. It is expected that after hydrolysis, the resulting NAA from this compound would follow a similar microbial degradation pathway. Based on structure-activity relationship (SAR) analyses, the half-life of NAA and its ester in both soil and water is estimated to be around 15 days (360 hours) epa.gov.

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the dissipation of naphthaleneacetic acid derivatives in the environment. 1-Naphthaleneacetic acid is expected to undergo rapid photolysis in water, on soil, and in the air epa.gov.

Studies have shown that the degradation of NAA is more effective under ultraviolet (UV) light compared to fluorescent light. The process is enhanced in the presence of oxygen and photosensitizers. The primary products observed from the photolysis of NAA in water and soil are 1-naphthoic acid and phthalic acid epa.gov. It is anticipated that this compound, following hydrolysis to NAA, would be subject to similar photodegradation mechanisms.

Oxidation reactions contribute to the transformation of this compound in environmental settings. In the environment, NAA undergoes oxidation reactions with hydroxyl radicals and sulfate radicals. The reaction with hydroxyl radicals leads to the formation of a hydroxyl adduct radical as an intermediate. The reaction with sulfate radicals forms an intermediate naphthyl methyl radical.

Following the initial hydrolysis of the ethyl ester to NAA, these oxidative processes would play a role in its further degradation.

Uptake and Translocation in Non-Target Organisms

The potential for uptake and translocation of this compound in non-target organisms is a key consideration for its ecological risk assessment. As a synthetic auxin, its primary mode of action is through mimicking plant hormones, and therefore, plants are the most likely non-target organisms to be affected. Systemic herbicides with similar properties can be absorbed through foliage and translocated within the plant's vascular system, accumulating in areas of rapid growth unl.edu.

For other non-target organisms, the risk is generally considered to be low. The U.S. Environmental Protection Agency (EPA) has indicated that, based on the available data for naphthalene acetates, the risks to non-target organisms, including mammals, birds, and aquatic organisms, are not of concern epa.gov. The low octanol-water partition coefficient (Kow) of NAA suggests a low potential for bioconcentration in aquatic organisms epa.gov.

Residue Analysis in Environmental Samples

The detection and quantification of this compound residues in environmental samples such as soil and water are essential for monitoring its presence and persistence. Various analytical methods are available for the determination of naphthalene-based compounds.

Commonly used techniques for the analysis of NAA and its derivatives include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity nih.gov. Spectrophotometric and spectrofluorometric methods have also been employed for the analysis of NAA residues in fruit samples nih.gov.

Given that ethyl 1-naphthaleneacetate hydrolyzes to NAA, analytical methods for environmental monitoring often target the acid form. Extraction procedures typically involve the use of organic solvents, followed by cleanup steps to remove interfering substances from the sample matrix.

The validation of analytical methods is crucial to ensure the reliability and accuracy of environmental monitoring data. Method validation involves assessing several parameters, including linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).

For pesticide residue analysis, regulatory bodies provide guidelines for method validation. These guidelines typically require the method to be tested on representative sample matrices (e.g., different soil types, water with varying characteristics) to ensure its robustness. While specific validated methods for this compound in environmental samples are not extensively documented in publicly available literature, the principles of pesticide residue method validation would apply. This includes the use of certified reference materials, recovery studies with spiked samples, and inter-laboratory comparisons to establish the method's performance.

Detection Limits in Complex Matrices

There is a notable absence of published analytical methods and established detection limits specifically for the quantification of this compound in complex environmental and agricultural matrices such as soil, water, or plant tissues.

Analytical methods for the related compound, 1-naphthaleneacetic acid (NAA), are well-documented and include techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. regulations.gov For instance, a method for the analysis of NAA in plant commodities has been developed to determine its residues. regulations.gov Additionally, various analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) are employed for the detection of naphthalene derivatives in different matrices. cdc.govnih.gov

It is plausible that similar analytical approaches could be adapted for the detection of this compound. However, without specific validation studies, the limits of detection (LOD) and quantification (LOQ) in various matrices are unknown. The development and validation of such methods would be a necessary precursor to any environmental monitoring or fate studies of this specific compound.

The following table presents a hypothetical structure for reporting detection limits, which would need to be populated with experimental data from future research.

Hypothetical Data Table for Detection Limits of this compound

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| HPLC-UV | Soil | Data not available | Data not available |

| GC-MS | Water | Data not available | Data not available |

Based on a thorough review of available scientific literature, there is a clear data gap regarding the environmental fate, persistence, and analytical detection of this compound in agricultural ecosystems. While information on the related compound, 1-naphthaleneacetic acid (NAA), is abundant, it is not scientifically appropriate to apply these findings to this compound. Future research is required to establish the environmental behavior and develop validated analytical methods for this specific chemical compound.

Future Research Directions and Translational Opportunities

Development of Targeted Delivery Systems

The efficacy of plant growth regulators is often dependent on their concentration and localization within the plant. Current application methods can be inefficient, leading to potential environmental runoff and effects on non-target organisms. ontosight.ai Future research is poised to address these challenges through the development of targeted delivery systems, inspired by advancements in nanobiotechnology.

Nano-biotechnology offers novel platforms for the precise delivery of agrochemicals. nih.gov Systems such as liposomes, dendrimers, micelles, and various nanoparticles (e.g., silica, magnetic, gold) have been successfully developed for targeted drug delivery in other fields and hold immense potential for agriculture. nih.gov These systems can be engineered to encapsulate alpha-ethyl-2-naphthaleneacetic acid, protecting it from premature degradation and enabling a controlled release profile.

Key Research Objectives:

Encapsulation and Formulation: Developing biocompatible nanocarriers that can efficiently encapsulate this compound. The formulation would need to ensure stability and prevent leaching.

Targeted Release Mechanisms: Engineering nanoparticles to release their payload in response to specific physiological triggers within the plant (e.g., pH changes, enzymatic activity) or particular environmental conditions.

Enhanced Uptake and Translocation: Functionalizing nanoparticles with specific ligands (e.g., peptides, antibodies) to target specific plant tissues or cell types, thereby improving uptake and systemic transport of the compound. nih.gov

The development of such systems could significantly enhance the efficiency of this compound, allowing for lower application rates and minimizing environmental impact.

Genomic and Proteomic Responses to this compound Application

The physiological effects of auxins are underpinned by complex changes in gene expression and protein profiles. While the general mode of action for auxins involves interaction with specific receptors that modulate gene transcription, the precise genomic and proteomic responses to this compound are not yet fully elucidated.

Future research should employ high-throughput "omics" technologies to map the molecular landscape following the application of this compound.

Transcriptomics: RNA-sequencing (RNA-Seq) can identify genes that are up- or down-regulated in response to this compound. This could reveal novel pathways involved in growth regulation, stress response, and metabolic adjustments.

Proteomics: Techniques like mass spectrometry can provide a comprehensive overview of the proteins whose expression levels or post-translational modifications change upon treatment. This would help in identifying the key protein players and networks that execute the compound's effects.

Metabolomics: Analyzing the metabolome would offer insights into the biochemical pathways affected, linking the genomic and proteomic changes to functional outcomes in the plant.

Understanding these molecular responses will provide a more complete picture of how this compound functions and could lead to more refined applications in agriculture.

Role in Stress Physiology and Abiotic/Biotic Stress Tolerance

Phytohormones are central regulators of plant responses to environmental challenges. frontiersin.org Auxins, including synthetic analogs like NAA, have been shown to play a role in mediating plant tolerance to various abiotic stresses. frontiersin.orgfrontiersin.org For instance, exogenous application of NAA has been demonstrated to alleviate the detrimental effects of alkalinity stress in certain plant species. frontiersin.org

The potential for this compound to enhance plant resilience against a range of stressors is a critical area for future investigation.

Table 1: Potential Research Areas in Stress Physiology

| Stress Type | Potential Role of this compound | Research Focus |

|---|---|---|

| Abiotic Stress | ||

| Drought | Modulation of root architecture for better water uptake; regulation of stomatal closure. | Investigating effects on root system development and water use efficiency under water-deficit conditions. |

| Salinity | Amelioration of ionic and osmotic stress; enhancement of antioxidant defense systems. | Assessing the compound's ability to mitigate salt-induced growth inhibition and oxidative damage. frontiersin.org |

| Extreme Temperatures | Regulation of stress-responsive genes and protective proteins (e.g., heat shock proteins). | Elucidating the molecular mechanisms by which the compound may enhance thermotolerance. |

| Biotic Stress | ||

| Pathogen Attack | Priming of plant defense responses; regulation of defense-related hormone pathways. | Exploring the impact on plant immune responses and resistance to common bacterial and fungal pathogens. |

Research in this area could lead to the development of novel strategies for enhancing crop resilience to the multifaceted challenges posed by climate change. taylorfrancis.com

Potential for Bio-inspiration in Novel Agrochemical Design

The chemical structure of natural and synthetic auxins, including the naphthalene (B1677914) ring and acetic acid side chain of this compound, can serve as a template for the design of new agrochemicals. ontosight.aiontosight.ai By understanding the structure-activity relationships of these compounds, chemists can create novel molecules with enhanced specificity, greater efficacy, or improved environmental profiles.

Bio-inspiration in this context involves using the natural auxin signaling system as a model to:

Develop Selective Herbicides: Design molecules that are highly effective against specific weed species by targeting their unique auxin receptors or transport proteins, while having minimal impact on the crop.

Create More Potent Growth Regulators: Modify the core structure of this compound to increase its binding affinity to auxin receptors, potentially leading to more potent growth-promoting effects at lower concentrations.

Design Compounds with Multifunctional Properties: Synthesize hybrid molecules that combine the growth-regulating properties of an auxin with other functionalities, such as fungicidal or insecticidal activity.

This approach represents a rational design strategy for the next generation of agrochemicals, moving beyond broad-spectrum compounds to more targeted and sustainable solutions.

Computational Modeling of Compound-Receptor Interactions (e.g., molecular docking)

Computational methods, particularly molecular docking, are powerful tools for investigating the interactions between a ligand, such as this compound, and its protein receptor at the atomic level. nih.gov These techniques can predict the binding affinity and conformation of the compound within the receptor's active site. mdpi.commdpi.com

Molecular docking studies have been successfully applied to understand the interaction of other naphthalene-based compounds with biological targets. nih.govekb.eg For this compound, this approach could be used to:

Identify and Characterize Receptors: Predict which specific auxin receptors (e.g., TIR1/AFB family proteins) are the primary targets of the compound.

Explain Specificity: Analyze why the compound may have different effects in different plant species or tissues by comparing the binding pockets of their respective receptors.

Guide Chemical Synthesis: Provide insights for the rational design of new derivatives with improved binding characteristics, as discussed in the previous section. mdpi.com

Table 2: Illustrative Molecular Docking Parameters

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | The free energy of binding between the ligand and the receptor. A lower value indicates a stronger interaction. | Predicts the stability of the compound-receptor complex. |

| Hydrogen Bonds | Non-covalent interactions between the ligand and amino acid residues in the receptor. | Identifies key residues responsible for anchoring the compound in the active site. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Crucial for the proper orientation and binding of the naphthalene moiety. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to validate the docking protocol and assess the stability of the predicted binding pose. nih.gov |

By integrating computational modeling with experimental validation, researchers can accelerate the discovery and optimization of novel plant growth regulators inspired by this compound.

Q & A

Q. Key Parameters for Optimization :

- Catalyst purity (avoid moisture in Lewis acids).

- Post-synthesis purification via recrystallization (ethanol/water mixtures) to achieve ≥98% purity .

Basic: How can spectroscopic techniques validate the structural integrity of β-NAA?

Answer:

- NMR :

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 186 (C₁₂H₁₀O₂) with fragmentation patterns matching NIST reference data .

- IR Spectroscopy : Stretching vibrations for –COOH (~2500–3300 cm⁻¹ broad, 1700 cm⁻¹ C=O) .

Advanced: How to resolve discrepancies in reported melting points (142–145°C vs. 141–143°C)?

Answer:

Discrepancies arise from:

Q. Recommended Protocol :

- Recrystallize from ethanol/water (1:3 v/v).

- Compare DSC thermograms with certified reference materials (e.g., NIST Standard Reference Data) .

Advanced: What strategies improve β-NAA solubility for in vitro biological assays?

Answer:

β-NAA is water-insoluble (<0.1 mg/mL at 25°C) . Effective strategies include:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.

- Micelle Formation : Add non-ionic surfactants (e.g., Tween-80 at 0.05% w/v).

- Salt Formation : Synthesize sodium or potassium salts via neutralization with NaOH/KOH .

Basic: Which chromatographic methods are optimal for purity assessment?

Answer:

- HPLC : Reverse-phase C18 column, isocratic elution (60:40 water:acetonitrile + 0.1% formic acid), UV detection at 254 nm .

- TLC : Silica gel 60 F₂₅₄, chloroform:methanol (9:1) as mobile phase; Rf ≈ 0.5 .

Advanced: How to analyze isomeric impurities (e.g., α- vs. β-NAA) in synthetic batches?

Answer:

- Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (85:15) to resolve enantiomers .

- ¹H NMR Coupling Patterns : α-NAA shows distinct aromatic proton splitting due to steric effects .

Basic: What storage conditions ensure β-NAA stability?

Answer:

- Store in amber glass vials at 2–8°C.

- Desiccate to prevent hydrolysis of the carboxylic acid group.

- Shelf life: >2 years under these conditions .

Advanced: How does β-NAA’s auxin-like activity compare to α-NAA in plant models?

Answer:

- Receptor Binding : Molecular docking studies suggest β-NAA has weaker affinity for auxin-binding protein 1 (ABP1) due to steric hindrance from the naphthalene orientation .

- Biological Activity : β-NAA exhibits 10–20% lower root elongation inhibition in Arabidopsis assays compared to α-NAA at 1 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.